![molecular formula C17H14BrN3O2S B14919977 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14919977.png)
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a synthetic organic compound that features a benzothiazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the bromophenyl compound using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves its interaction with molecular targets and pathways. This may include binding to specific enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE
- N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is unique due to the presence of the bromophenyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C17H14BrN3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11(12-6-8-13(18)9-7-12)21-23-10-16(22)20-17-19-14-4-2-3-5-15(14)24-17/h2-9H,10H2,1H3,(H,19,20,22)/b21-11+ |
InChI Key |
SMWBEMMQNCZCNT-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NOCC(=O)NC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919897.png)
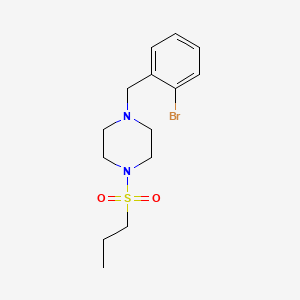
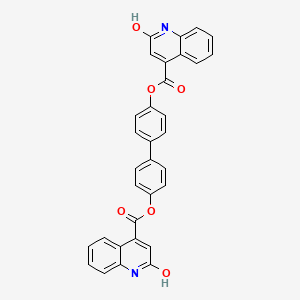
![2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol](/img/structure/B14919911.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine](/img/structure/B14919933.png)
![[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B14919934.png)
![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B14919935.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919942.png)
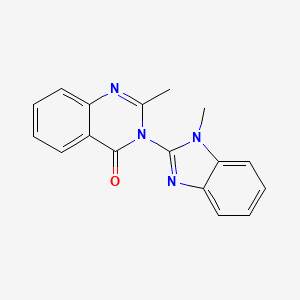
![7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B14919957.png)
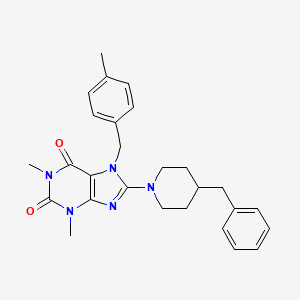
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919974.png)
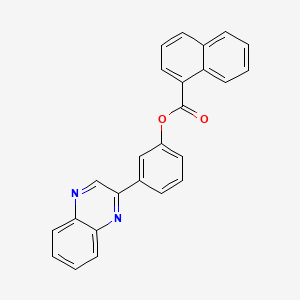
![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919983.png)
